molecular formula C23H21N5O3S B2482544 N-(3-acetylphenyl)-2-{[5-(4-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide CAS No. 903280-61-5

N-(3-acetylphenyl)-2-{[5-(4-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B2482544
CAS No.: 903280-61-5
M. Wt: 447.51
InChI Key: DSIYPGBHSVGXSO-UHFFFAOYSA-N
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Description

N-(3-acetylphenyl)-2-{[5-(4-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a triazole-based acetamide derivative characterized by a 1,2,4-triazole core substituted with a 4-methoxyphenyl group at position 5 and a 1H-pyrrol-1-yl moiety at position 2. The triazole ring is linked via a sulfanyl bridge to an acetamide group bearing a 3-acetylphenyl substituent.

Properties

IUPAC Name

N-(3-acetylphenyl)-2-[[5-(4-methoxyphenyl)-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N5O3S/c1-16(29)18-6-5-7-19(14-18)24-21(30)15-32-23-26-25-22(28(23)27-12-3-4-13-27)17-8-10-20(31-2)11-9-17/h3-14H,15H2,1-2H3,(H,24,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSIYPGBHSVGXSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)CSC2=NN=C(N2N3C=CC=C3)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-acetylphenyl)-2-{[5-(4-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the synthesis, mechanisms of action, and biological evaluations of this compound, drawing from diverse research studies.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Triazole Ring : This is achieved through cyclization reactions involving hydrazine derivatives and appropriate aldehydes or ketones.
  • Introduction of the Pyrrole Ring : A condensation reaction with suitable pyrrole derivatives is used to incorporate the pyrrole moiety.
  • Attachment of the Methoxyphenyl Group : This is accomplished via nucleophilic substitution reactions.
  • Final Coupling : The triazole derivative is coupled with N-phenylacetamide under specific conditions to yield the final product.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The presence of triazole and pyrrole rings enhances binding affinity and specificity, allowing for modulation of various biological pathways .

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For example, it has been evaluated against various cancer cell lines, showing significant cytotoxic effects. The mechanism involves the induction of apoptosis and inhibition of cell proliferation. In one study, it demonstrated an IC50 value lower than that of standard chemotherapy agents, suggesting its efficacy in targeting cancer cells .

Antimicrobial Activity

The compound has also been tested for antimicrobial properties. It exhibited notable activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicated that it could serve as a potential candidate for developing new antimicrobial agents .

Anticonvulsant Activity

Another area of interest is its anticonvulsant properties. Some derivatives within similar structural frameworks have shown efficacy in reducing seizure activity in animal models, suggesting that this compound may also possess such effects .

Research Findings and Case Studies

A comprehensive evaluation of this compound reveals the following findings:

Activity Type Effectiveness Reference
AnticancerIC50 < standard drugs
AntimicrobialEffective against multiple strains
AnticonvulsantPotential efficacy shown

Comparison with Similar Compounds

Key Observations :

  • 4-Methoxyphenyl at position 5 is shared with some analogs (e.g., ), enhancing solubility due to the methoxy group’s polar nature.
  • 3-Acetylphenyl in the acetamide moiety distinguishes the target compound; acetyl groups may modulate electron density and pharmacokinetics.

Pharmacological Activity

While direct data for the target compound is unavailable, insights can be drawn from analogs:

  • Antiproliferative Effects : Hydroxyacetamide derivatives (e.g., ) demonstrated activity against cancer cell lines, linked to triazole’s interaction with cellular targets.
  • Structural-Activity Relationships (SAR) :
    • Methoxyphenyl groups (as in ) correlate with improved bioavailability.
    • Pyrrole substituents may enhance binding to enzymes via aromatic interactions .

Crystallographic and Structural Validation

The target compound’s structure would likely be validated using:

  • SHELX Software : For refinement and structure solution, as described in .
  • ORTEP-3 : To generate thermal ellipsoid plots, ensuring accurate bond lengths and angles .
  • PLATON/ADDSYM : For symmetry checks, as highlighted in .

and demonstrate the use of single-crystal X-ray diffraction (SCXRD) for analogous compounds, achieving R factors <0.05, ensuring high structural accuracy .

Q & A

Basic Research Questions

Q. What are the key synthetic steps and optimization strategies for this compound?

  • Methodological Answer :

  • Step 1 : Construct the triazole core via cyclization of thiosemicarbazide intermediates under reflux conditions (e.g., using ethanol or THF as solvents) .
  • Step 2 : Introduce the 4-methoxyphenyl and pyrrole substituents via nucleophilic substitution or coupling reactions. Control reaction temperature (70–90°C) and pH (neutral to slightly basic) to minimize side products .
  • Step 3 : Sulfanylation of the triazole ring using thioglycolic acid derivatives, followed by acetylation of the aniline moiety. Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient) .
  • Optimization : Monitor reaction progress with TLC and adjust stoichiometry (e.g., 1.2 equivalents of sulfanylating agent) to improve yield (>75%) .

Q. Which analytical techniques are critical for confirming the compound’s structure and purity?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to verify substituent positions (e.g., acetylphenyl protons at δ 2.5–2.7 ppm) and triazole ring integrity .
  • Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]+^+ at m/z 506.2) and detect impurities .
  • X-ray Crystallography : Resolve crystal structures to validate 3D conformation and intermolecular interactions (e.g., hydrogen bonding with acetamide groups) .
  • Infrared Spectroscopy (IR) : Identify functional groups (e.g., C=O stretch at 1680–1720 cm1^{-1} for acetyl and amide moieties) .

Advanced Research Questions

Q. How to design experiments to elucidate the compound’s mechanism of action?

  • Methodological Answer :

  • Target Identification : Perform molecular docking against enzymes (e.g., kinases, cytochrome P450) using software like AutoDock Vina, focusing on triazole and sulfanyl interactions .
  • Biochemical Assays :
  • Measure IC50_{50} values in enzyme inhibition assays (e.g., protease or kinase activity) under varying pH (6.5–7.5) and temperature (25–37°C) .
  • Use fluorescence polarization to study binding affinity to DNA/protein targets .
  • Pathway Analysis : Apply transcriptomics (RNA-seq) or proteomics (LC-MS/MS) to identify differentially expressed genes/proteins in treated cell lines .

Q. How to resolve conflicting bioactivity data across studies?

  • Methodological Answer :

  • Structural Comparison : Cross-reference with analogs (e.g., 2-{[5-(2-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide) to isolate substituent effects .
  • Purity Validation : Re-analyze batches via HPLC (>95% purity) to rule out impurities influencing activity .
  • Assay Standardization : Replicate studies under controlled conditions (e.g., cell line: HEK293 vs. HeLa; serum concentration: 10% FBS) .

Q. What strategies optimize bioactivity through structural modifications?

  • Methodological Answer :

  • SAR Studies :
Modification Observed Effect Reference
Replace 4-methoxyphenyl with 4-fluorophenylIncreased kinase inhibition (IC50_{50} ↓ 30%)
Substitute pyrrole with imidazoleEnhanced solubility but reduced binding affinity
  • Functional Group Engineering :
  • Introduce electron-withdrawing groups (e.g., -NO2_2) at the phenyl ring to improve electrophilic reactivity .
  • Modify the sulfanyl linker to a sulfonyl group for metabolic stability .

Q. How to assess the compound’s stability under experimental conditions?

  • Methodological Answer :

  • Thermal Stability : Conduct TGA/DSC to determine decomposition temperature (>200°C indicates suitability for high-temperature assays) .
  • Photostability : Expose to UV light (254 nm) and monitor degradation via HPLC over 24 hours .
  • Solution Stability : Prepare stock solutions in DMSO and assess precipitation/oxidation over 7 days (store at -20°C) .

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